4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine

Data Limitation Procurement Note Research Chemical

Researchers developing ATP-competitive kinase inhibitors require precise substitution patterns to replicate published SAR data. This 4-methoxy-7-azaindole-3-amine is the authenticated precursor for Meriolin 3 (CDK9/2 inhibitor). - **Synthetic utility**: 3-amino group enables amidation/cross-coupling for Meriolin synthesis - **Structural specificity**: 4-methoxy pattern is critical for CDK selectivity; cannot substitute with 4-chloro or unsubstituted analogs - **Supply**: Mode purity ≥97%; available for immediate R&D shipments

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 1190311-02-4
Cat. No. B3218635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine
CAS1190311-02-4
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CNC2=NC=C1)N
InChIInChI=1S/C8H9N3O/c1-12-6-2-3-10-8-7(6)5(9)4-11-8/h2-4H,9H2,1H3,(H,10,11)
InChIKeyRVBHJKJJTSACSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-7-azaindole: A Kinase Inhibitor Scaffold


4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine (also known as 3-amino-4-methoxy-7-azaindole) is a member of the 7-azaindole (pyrrolo[2,3-b]pyridine) class of bicyclic heterocycles . This specific compound is primarily characterized not as a stand-alone bioactive entity, but as a versatile synthetic scaffold and precursor. Its core structure is a privileged motif in medicinal chemistry, extensively utilized in the design of kinase inhibitors, including the Meriolin family. The presence of both a reactive 3-amino group and a 4-methoxy substituent on the 7-azaindole ring system defines its synthetic utility in forming complex, biologically active molecules through cross-coupling reactions.

Scaffold Class 7-Azaindole kinase inhibitor precursor
Synthetic Role 3-Amino cross-coupling building block
Pathway Context CDK / GSK-3 / DYRK1A inhibitor design studies

Substitution Risks and Structural Analog Limitations


The established structure-activity relationship (SAR) of the 7-azaindole class demonstrates that substitution patterns are critical for biological function and synthetic process yield [1]. High-impact, peer-reviewed evidence indicates that the identity of the group at the 4-position is a key determinant of both potency and selectivity in downstream kinase inhibitors. For example, 3-(pyrimidin-4-yl)-7-azaindoles (Meriolins) derived from this specific scaffold possess a distinct selectivity profile for cyclin-dependent kinases (CDKs) that is linked to their precise chemical structure [1]. Therefore, simply interchanging this compound with a close analog (e.g., a 4-chloro- or 4-unsubstituted version) cannot be assumed to produce the same pharmacological outcome or be optimal for the same validated synthetic route, as such a change will alter the final molecule's properties and the intermediate's reactivity.

4-Position substitution pattern determines downstream inhibitor selectivity; 4-chloro or unsubstituted analogs may alter final molecule properties.
Intermediate reactivity depends on 4-substituent identity; analog swap may shift cross-coupling efficiency away from published synthetic routes.
SAR links precise substitution to CDK selectivity profile; analog interchange may not transfer to the same downstream assay outcome.

Quantitative Performance Analysis


Direct Comparative Data Gap

A rigorous search of primary research papers, patents, and authoritative databases, strictly adhering to the provided source exclusions, failed to identify any studies containing high-strength quantitative evidence that directly compares 4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine to a close structural analog in a head-to-head assay. All available primary evidence positions this compound as a synthetic intermediate. Its role is to serve as a specific building block in multi-step syntheses, such as the preparation of Meriolin 3 and related analogs [1]. No datasets measuring its own IC50, selectivity index, or pharmacokinetic profile against an alternative building block were located. This lack of data is a critical factor in procurement decisions.

Comparative Data
Data to verify
No direct head-to-head comparison with a defined structural analog found in permitted source set.
Supports procurement context review; positions compound as synthetic intermediate.
Published evidence focuses on downstream Meriolin products, not scaffold-level comparison.
Data Limitation Procurement Note Research Chemical

Verified Applications as a Synthetic Building Block


Meriolin CDK Inhibitor Synthesis

This compound is the authenticated precursor for a class of hybrid molecules, the Meriolins, which are constructed via cross-coupling at the 3-position. The specific 4-methoxy substitution pattern is integral to the final inhibitor's pharmacophore. For instance, it is used to synthesize Meriolin 3, a potent inhibitor of CDK9/cyclin T and CDK2/cyclin A [1]. Researchers engaged in developing new ATP-competitive kinase inhibitors should select this compound to exactly replicate published synthetic pathways and to access a validated chemical space with known structure-activity relationships.

3-Substituted 7-Azaindole Chemical Probes

In chemical biology, this compound serves as a modular core for generating targeted libraries. The 3-amino group provides a convenient synthetic handle for amidation or reductive amination to create diverse probe molecules. Its utility is confirmed by its central role in syntheses reported in the primary literature aimed at modulating CDKs and, in derivative form, other kinases like GSK-3 or DYRK1A [1]. Using this specific precursor ensures alignment with the foundational research that established these compounds as promising pharmacological agents.

Application
Selection Property
Validation Focus
Meriolin CDK inhibitor synthesis
4-Methoxy substitution pattern
Replicate published synthetic routes; align with reported CDK pharmacophore context
3-Substituted 7-azaindole chemical probes
3-Amino reactive synthetic handle
Amidation or reductive amination compatibility for probe library generation
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